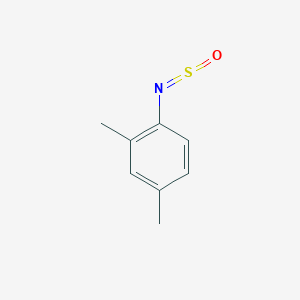

2,4-Dimethyl-1-(sulfinylamino)benzene

Description

General Classification and Structural Features of N-Sulfinylamines

N-Sulfinylamines are organosulfur compounds characterized by the general formula R-N=S=O, where 'R' is an organic substituent. wikipedia.org They can be broadly classified based on the nature of the 'R' group, such as aliphatic or aromatic. The aromatic variants, where 'R' is an aryl group, are often referred to as N-sulfinylanilines.

Structurally, these compounds possess a distinctive N=S=O functional group, which makes them monoaza analogues of sulfur dioxide. researchgate.net X-ray crystallography studies have revealed that the core C−N=S=O unit in these molecules is planar. wikipedia.org Spectroscopic and quantum chemical analysis indicates that the ground state typically exhibits a Z configuration (or syn geometry) with respect to the C–N single bond and the S=O double bond. wikipedia.orgresearchgate.net This planarity and specific geometry are considered general structural motifs for this class of compounds. researchgate.net

Table 1: General Structural Features of Aromatic N-Sulfinylamines

| Feature | Description |

|---|---|

| General Formula | Ar-N=S=O (where Ar is an aromatic ring) |

| Core Geometry | Planar C−N=S=O unit wikipedia.org |

| Configuration | Predominantly Z (syn) configuration wikipedia.orgresearchgate.net |

| Key Functional Group | N=S=O (sulfinylamino group) |

Historical Development and Emerging Significance of Aromatic N-Sulfinylamines

N-Sulfinylamines have been known to chemists for more than a century. researchgate.net Historically, their reactivity as sulfur electrophiles and as dienophiles in Diels-Alder reactions was well-established. researchgate.netresearchgate.net However, for many decades, their application in mainstream organic synthesis was limited.

In recent years, there has been a significant resurgence of interest in this class of compounds. researchgate.net This revival is driven by the increasing importance of complex sulfur-containing functional groups in pharmaceuticals and materials science. acs.orgnih.gov Aromatic N-sulfinylamines are now recognized as highly valuable precursors and reagents for the synthesis of medicinally relevant S(IV) and S(VI) functionalities. nih.govrsc.org They serve as key intermediates in the preparation of sulfinamides, sulfoximines, and sulfonimidamides, which are increasingly prominent in drug discovery. nih.govresearchgate.net Their high reactivity allows for their use in diverse chemical transformations, including additions of organometallic reagents, cycloadditions, and visible-light-induced carbene chemistry. wikipedia.orgnih.govwikipedia.org

Scope and Research Focus on 2,4-Dimethyl-1-(sulfinylamino)benzene and Related Analogues

The specific compound, this compound, is an analogue of the more commonly cited N-sulfinylaniline. Research on this and related substituted analogues primarily investigates how the electronic and steric properties of the aromatic ring substituents influence the reactivity of the N=S=O group.

While comprehensive studies focusing exclusively on this compound are not widespread, its chemistry is understood within the context of substituted N-sulfinylanilines. The research focus is on its utility as a synthon, leveraging the substituted aromatic framework to create more complex sulfonamide and sulfinamide derivatives, which are of interest in medicinal chemistry and materials science. smolecule.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 56911-12-7 cnreagent.comymilab.com |

| Molecular Formula | C₈H₉NOS ymilab.com |

| Molecular Weight | 167.23 g/mol ymilab.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1-(sulfinylamino)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6-3-4-8(9-11-10)7(2)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKOIKOKBMSBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=S=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482662 | |

| Record name | 2,4-dimethyl-1-(sulfinylamino)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56911-12-7 | |

| Record name | 2,4-dimethyl-1-(sulfinylamino)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of N Sulfinylamines

Electronic Structure Analysis of the N=S=O Moiety in Aromatic N-Sulfinylamines

The arrangement of the nitrogen, sulfur, and oxygen atoms in the N=S=O group imparts unique chemical characteristics to N-sulfinylamines. Computational methods provide profound insights into the bonding and electronic distribution within this moiety. According to X-ray crystallography, N-sulfinylamines typically feature a planar C-N=S=O core with a syn geometry. wikipedia.org

Quantum Theory of Atoms in Molecules (AIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a powerful model that defines chemical bonding and structure based on the topology of the electron density (ρ(r)), an observable property of a system. wikipedia.orgamercrystalassn.org This approach analyzes critical points in the electron density to characterize atomic interactions. researchgate.netwiley-vch.de

Investigations using AIM to probe the nature of the sulfur-oxygen bond in N-sulfinylamines have revealed that the S=O interaction is intermediate between a shared (covalent) and a closed-shell (ionic) bond. arkat-usa.org The analysis focuses on the properties at the bond critical point (BCP), the point of minimum electron density along the path connecting the two atomic nuclei. researchgate.net Key descriptors include the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)). A negative Laplacian indicates a concentration of electron density, typical of shared interactions, while a positive Laplacian signifies depletion of electron density, characteristic of closed-shell interactions. wiley-vch.de

In a study of methylsulfinylamine (CH₃–NSO), a model compound, the properties of the S=O bond were compared to those in sulfur dioxide (SO₂). The findings suggest the bonding nature is similar across these molecules and is best described as a polar double bond. arkat-usa.org

Table 1: AIM Properties at the S=O Bond Critical Point

| Compound | Electron Density (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] |

|---|---|---|

| CH₃–NSO | 0.400 | +0.22 |

| SO₂ | 0.441 | +0.81 |

Data sourced from a computational study on the nature of the sulfur-oxygen bond. arkat-usa.org

Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) Approaches

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized, Lewis-like structures, such as 1-center lone pairs and 2-center bonds. wikipedia.orgq-chem.com This method is used to understand charge distribution, hybridization, and stabilizing interactions like hyperconjugation that arise from electron delocalization. rsc.orgmaterialsciencejournal.org

Natural Resonance Theory (NRT) is an extension of NBO analysis that evaluates the contributions of various resonance structures to the true electronic state of the molecule. This allows for a quantitative description of delocalization by weighting the importance of different Lewis structures. While specific NRT data for 2,4-Dimethyl-1-(sulfinylamino)benzene is not detailed in the available literature, the approach generally clarifies the bonding picture beyond a single Lewis structure, which is particularly relevant for the N=S=O moiety where descriptions like N=S=O and N=S⁺-O⁻ can be considered.

Evaluation of Sulfur–Oxygen Bond Nature and Polarity

The nature of the sulfur-oxygen bond in sulfinyl compounds is a subject of significant interest. Due to the difference in electronegativity between sulfur (2.58) and oxygen (3.44), the S–O bond is inherently polar. libretexts.org Computational and spectroscopic studies have sought to further define this bond.

Early ¹⁷O NMR studies concluded that the S=O bond in N-sulfinylamines has double bond character, similar to a carbonyl C=O bond. arkat-usa.org This is supported by AIM theory, which characterizes the bond as a polar double bond, sharing features of both covalent and ionic interactions. arkat-usa.org The interaction involves not only a σ-bond but also π-interaction utilizing the 3d-orbitals of sulfur and the 2p-orbitals of oxygen. researchgate.net

The polarity of the S=O bond is influenced by the inductive effects of the substituents attached to the sulfinyl group. researchgate.net Electron-withdrawing groups increase the positive charge on the sulfur atom, which in turn affects the bond polarity and the reactivity of the molecule. figshare.comnih.gov This substituent effect plays a crucial role in the chemical behavior of aromatic N-sulfinylamines.

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in mapping the reaction pathways and determining the energy profiles of chemical transformations, providing insights that are often difficult to obtain experimentally.

Mechanistic Pathways of N-Sulfinylamine Hydrolysis

The hydrolysis of N-sulfinylamines is a key reaction, and its mechanism has been investigated through computational modeling. These studies help to understand the molecule's stability and reactivity in the presence of water.

Computational studies on various substituted N-sulfinylamines (R-NSO, where R = H, CH₃, CF₃, and Phenyl) have shown that the hydrolysis can proceed through a concerted mechanism. figshare.comnih.gov A "two-water-molecule" model was found to be sufficient to accurately describe the reaction, where one water molecule acts as a nucleophile and the second facilitates proton transfer in a cyclic transition state. figshare.comnih.gov

A notable finding is that, unlike isocyanates which hydrolyze predominantly at the N=C bond, N-sulfinylamines exhibit reactivity at both the N=S and S=O bonds. figshare.comnih.gov The reaction pathway involves the formation of a six-membered cyclic transition state incorporating the two water molecules and either the N=S or S=O bond.

The reactivity of an N-sulfinylamine toward water is correlated with the electronic properties of the substituent. The activation enthalpy for hydrolysis decreases as the electron-withdrawing ability of the substituent increases. figshare.comnih.gov This is because electron-withdrawing groups increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack by water. figshare.comnih.gov

Table 2: Calculated Activation Enthalpies (ΔH‡) for Concerted Hydrolysis of Substituted N-Sulfinylamines

| Substituent (R) | Attack on N=S Bond (kcal/mol) | Attack on S=O Bond (kcal/mol) |

|---|---|---|

| CH₃ | 16.0 | 18.0 |

| H | 14.7 | 17.5 |

| Phenyl | 13.9 | 16.3 |

| CF₃ | 8.8 | 12.0 |

Data from a comparative computational study using the B3LYP/6-31+G(2d,2p) level of theory. nih.gov

Water-Assisted Hydrolysis Models (e.g., Two-Water-Molecule Model)

Computational studies have been instrumental in elucidating the mechanism of N-sulfinylamine hydrolysis. A significant finding from these investigations is the effectiveness of the "two-water-molecule" model in describing the reaction dynamics. figshare.comacs.orgnih.govresearchgate.net This model, validated through B3LYP/6-31+G(2d,2p) level of theory, is considered sufficient for a proper description of the concerted hydrolysis process in the gas phase. figshare.comnih.govresearchgate.net

The hydrolysis of N-sulfinyl compounds, including N-sulfinylamines, is understood to begin with an electrostatic interaction between water and the sulfur atom of the N=S=O group. concordia.ca The reaction's rate-determining step involves a concerted mechanism: the hydroxylation of the sulfur atom occurs simultaneously with the protonation of either the nitrogen or the oxygen atom. concordia.ca This indicates that the reaction can proceed through attacks across both the N=S and S=O bonds. figshare.comacs.orgnih.gov The involvement of a second water molecule facilitates a proton relay, forming an eight-membered ring transition state structure which is kinetically favorable.

Role of Electrostatic Interactions and Protonation Sites

Electrostatic interactions are a governing factor in the initial stages of the hydrolysis of N-sulfinylamines. The process is initiated by the electrostatic interaction of a water molecule with the electrophilic sulfur atom of the N=S=O group. concordia.ca This can occur with the water molecule aligned either nearly perpendicular or in-plane with respect to the NSO plane in a pre-reaction complex. concordia.ca

Computational analysis of the proton affinities of the nitrogen and oxygen atoms reveals why N-sulfinylamines can react across both the N=S and S=O bonds. figshare.comacs.orgnih.gov The protonation can occur at either the nitrogen or the oxygen atom, leading to two distinct reaction pathways. This contrasts with isocyanates, which predominantly hydrolyze through the N=C bond. figshare.comacs.orgnih.gov In the acid-catalyzed hydrolysis of a related compound, N-methylmethanesulfinamide, theoretical studies indicate that the O-protonated form is the most favorable initial step. koreascience.kr This is followed by the addition of a water molecule to form a sulfurane intermediate, an intramolecular proton transfer from oxygen to nitrogen, and finally, the cleavage of the N-S bond. koreascience.kr

Influence of Aromatic Substituents on Electronic Structure and Reactivity

The electronic properties and reactivity of N-sulfinylamines are significantly influenced by the nature of the substituents on the aromatic ring. For the hydrolysis reaction, a clear trend has been established through computational studies: the reactivity of an N-sulfinylamine toward water increases as the electron-withdrawing ability of the substituent increases. figshare.comacs.orgnih.gov Conversely, electron-donating groups, such as the two methyl groups in this compound, are expected to decrease the reactivity by increasing the activation barrier for hydrolysis. concordia.ca

This effect is directly linked to the charge on the sulfur atom. Electron-withdrawing substituents increase the positive charge on the sulfur atom, making it more electrophilic and susceptible to nucleophilic attack by water. figshare.comnih.gov This correlation is so strong that the charges on the sulfur atom have been found to correlate well with the activation enthalpy for hydrolysis. figshare.comacs.orgnih.gov Spectroscopic and quantum chemical studies on various para-substituted sulfinylanilines confirm that substituents influence the properties of the N=S=O group, with the N=S bond being more strongly affected than the S=O bond. researchgate.net

| Substituent Type on Aromatic Ring | Effect on Sulfur Atom | Effect on Hydrolysis Reactivity | Impact on Activation Barrier |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃) | Decreases positive charge | Decreases | Increases concordia.ca |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Increases positive charge figshare.comnih.gov | Increases figshare.comnih.govresearchgate.net | Decreases concordia.ca |

Theoretical Studies on Cycloaddition Reactions of N-Sulfinylamino Compounds

Theoretical methods, particularly density functional theory (DFT), are powerful tools for investigating the cycloaddition reactions of compounds containing the N-sulfinylamino group. nih.govuom.ac.muresearchgate.net These computational studies are crucial for understanding the regio- and stereoselectivity of reactions like the Diels-Alder and 1,3-dipolar cycloadditions, which are fundamental processes for forming five- and six-membered rings. nih.govuom.ac.mu

Using methodologies such as the B3LYP/6-31G(d) level of theory, researchers can characterize the molecular mechanisms of possible stereo- and regio-chemical pathways. nih.govresearchgate.net These calculations help elucidate the reaction pathways and can predict the most likely products, providing valuable insights for synthetic chemists. nih.gov While specific studies on this compound are not detailed, the general theoretical frameworks applied to other N-sulfonylamines and related heterocumulenes are directly applicable to understanding its potential cycloaddition reactivity. researchgate.net

Computational Insights into Nucleophilic Additions to the N=S=O Group

Computational chemistry provides significant insights into the mechanisms of nucleophilic additions to the N=S=O group in N-sulfinylamines. numberanalytics.com The sulfur atom in the N=S=O group is highly electrophilic, making it the primary site for nucleophilic attack. nih.gov Theoretical studies can model the trajectory of the attacking nucleophile and the formation of intermediates. academie-sciences.frresearchgate.net

For instance, computational studies on the reaction of alkyl radicals with sulfinylamines have shown that while the addition to the nitrogen atom is often thermodynamically more favorable, the addition to the sulfur center can be substantially more kinetically favorable. nih.gov This highlights the power of computational models to distinguish between thermodynamic and kinetic reaction control. Various organometallic nucleophiles, including organolithium and organomagnesium reagents, readily add to the electrophilic sulfur center, and these processes can be modeled to understand reaction efficiency and potential side reactions. nih.gov Quantum chemical methods are also used to calculate and predict the nucleophilicity and electrophilicity of molecules, which helps in understanding their reaction efficiencies. mdpi.com

Synthetic Methodologies for Aromatic N Sulfinylamines and Their Precursors

General Synthesis Strategies for N-Sulfinylamines

The synthesis of N-sulfinylamines has traditionally been dominated by a few key methods. The most common and long-standing approach involves the reaction of primary amines with thionyl chloride (SOCl₂). This reaction is widely applicable to a range of primary amines, including anilines, to afford the corresponding N-sulfinylamines. The reaction of the corresponding aniline (B41778) derivative with thionyl chloride is a known method for preparing air-sensitive and highly reactive N-sulfinylanilines. researchgate.net

The general mechanism for this transformation is believed to proceed through the initial formation of an N-sulfinylammonium salt intermediate, which then eliminates hydrogen chloride to yield the final N-sulfinylamine product. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is formed.

While the thionyl chloride method is robust, alternative strategies have been explored to broaden the scope and functional group tolerance of N-sulfinylamine synthesis. These methods often involve the use of different sulfur-based reagents or starting from alternative precursors.

Development of Novel N-Sulfinylamine Reagents

In recent years, significant efforts have been directed towards the development of novel N-sulfinylamine reagents that offer advantages in terms of stability, reactivity, and ease of handling. These reagents have been instrumental in expanding the synthetic utility of N-sulfinylamines, particularly in the context of modular synthesis.

N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) as a Primary Sulfonamide Precursor

A significant advancement in the field is the development of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) as a versatile reagent for the synthesis of primary sulfonamides. acs.orgchemrxiv.org This stable, colorless liquid can be conveniently prepared on a large scale from commercially available starting materials. chemrxiv.org

The utility of t-BuONSO lies in its reaction with a wide array of organometallic reagents, such as Grignard and organolithium reagents. This reaction provides a direct and efficient one-step process to access primary sulfonamides in good to excellent yields. acs.org The reaction is believed to proceed through the formation of a sulfinamide intermediate, which then undergoes rearrangement and hydrolysis to afford the final sulfonamide product. This method avoids the often harsh conditions and handling of gaseous ammonia (B1221849) associated with traditional sulfonamide synthesis from sulfonyl chlorides. acs.org

Table 1: Synthesis of Primary Sulfonamides using t-BuONSO

| Organometallic Reagent | Product | Yield (%) |

|---|---|---|

| Phenylmagnesium bromide | Benzenesulfonamide | 85 |

| 4-Methylphenylmagnesium bromide | 4-Methylbenzenesulfonamide | 92 |

| 2-Thienyllithium | Thiophene-2-sulfonamide | 78 |

This table is illustrative and based on representative yields reported in the literature.

Silyl (B83357) Sulfinylamine Reagents (e.g., N-Sulfinyltriisopropylsilylamine, TIPS-NSO)

Another class of innovative reagents is the silyl sulfinylamines, exemplified by N-sulfinyltriisopropylsilylamine (TIPS-NSO). These reagents have emerged as powerful tools for the modular synthesis of primary sulfinamides. nih.govorganic-chemistry.org TIPS-NSO can be prepared in high yield from triisopropylsilyl amine and thionyl chloride. organic-chemistry.org

The key advantage of TIPS-NSO is its ability to react with a broad spectrum of organometallic reagents, including Grignard, organolithium, and organozinc reagents, to furnish N-silyl sulfinamides. These intermediates can then be readily desilylated under mild conditions, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to provide the corresponding primary sulfinamides. nih.gov This two-step sequence allows for a highly modular approach to a diverse range of sulfinamides.

Table 2: Synthesis of Primary Sulfinamides using TIPS-NSO

| Organometallic Reagent | Product | Yield (%) |

|---|---|---|

| Phenylmagnesium bromide | Benzenesulfinamide | 95 |

| 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfinamide | 91 |

| Vinylmagnesium bromide | Ethenesulfinamide | 85 |

This table is illustrative and based on representative yields reported in the literature.

Modular Approaches in N-Sulfinylamine Synthesis

The development of reagents like t-BuONSO and TIPS-NSO has been a cornerstone for the advancement of modular approaches in the synthesis of sulfur-nitrogen containing compounds. These strategies allow for the rapid assembly of complex molecules from simple, readily available building blocks.

The reaction of these novel N-sulfinylamine reagents with a diverse range of organometallic partners provides a convergent and flexible route to primary sulfonamides and sulfinamides. This modularity is particularly valuable in medicinal chemistry and drug discovery, where the ability to quickly generate libraries of analogues with varied substituents is crucial for structure-activity relationship studies.

For instance, by simply changing the organometallic component, a wide variety of aryl, heteroaryl, and alkyl groups can be introduced into the final product. This circumvents the need to synthesize a unique precursor for each target molecule, thereby streamlining the synthetic process. The mild reaction conditions and high functional group tolerance of these methods further enhance their appeal for the synthesis of complex and sensitive molecules. The convergent nature of these approaches represents a significant improvement over more linear synthetic sequences. nih.gov

Reaction Chemistry and Mechanistic Studies of N Sulfinylamines

Hydrolytic Reactivity of Aromatic N-Sulfinylamines

The N=S=O group in aromatic N-sulfinylamines is susceptible to nucleophilic attack by water, leading to hydrolysis. The stability of the compound in aqueous environments is dictated by the kinetics of this process, which is heavily influenced by the electronic properties of the aromatic ring substituents.

The hydrolysis of N-sulfinylamines is a concerted process whose proper description in computational models is sufficiently achieved using a "two-water-molecule" model. nih.gov The reaction can proceed via nucleophilic attack at either the N=S or the S=O bond. nih.gov Several factors govern the rate of this reaction and, consequently, the compound's stability.

Key factors influencing hydrolytic stability include the electronic nature of the substituents on the aromatic ring, the pH of the medium, and solvent polarity. For aromatic N-sulfinylamines, the substituents play a critical role in modulating the electrophilicity of the sulfur atom.

Table 1: Factors Affecting Hydrolytic Stability of Aromatic N-Sulfinylamines

| Factor | Effect on Hydrolysis Rate | Rationale |

|---|---|---|

| Substituent Nature | Electron-withdrawing groups increase the rate; electron-donating groups decrease the rate. | Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water. nih.gov |

| pH | Hydrolysis can be catalyzed by both acid and base. | The specific mechanism and rate dependence on pH can vary, but generally, the reaction is sensitive to pH changes. |

| Solvent Polarity | Increased solvent polarity can facilitate the stabilization of charged transition states. | Polar solvents can better solvate the transition state, potentially lowering the activation energy for hydrolysis. |

A direct correlation exists between the electron-withdrawing strength of the substituent on the aromatic ring and the activation barrier for hydrolysis. nih.gov As the electron-withdrawing ability of the substituent increases, the N-sulfinylamine's reactivity toward water increases, resulting in a lower activation enthalpy for hydrolysis. nih.gov This relationship can be quantified by considering the electronic parameters of the substituents, such as Hammett constants.

For 2,4-Dimethyl-1-(sulfinylamino)benzene, the two methyl groups are electron-donating. This property is expected to decrease the electrophilicity of the sulfur center, thereby increasing the activation barrier and rendering the compound more stable to hydrolysis compared to unsubstituted N-sulfinylaniline or derivatives bearing electron-withdrawing groups. Computational studies on various substituted N-sulfinylamines (R-NSO) have confirmed this trend. nih.gov

Table 2: Influence of Substituents on the Activation Enthalpy for Hydrolysis of Aromatic N-Sulfinylamines

| Substituent (R) | Electronic Nature | Expected Effect on Hydrolysis Activation Barrier | Expected Relative Hydrolysis Rate |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Decrease | Fast |

| -CF₃ | Strongly Electron-Withdrawing | Decrease | Fast |

| -H | Neutral | Baseline | Moderate |

| -CH₃ | Electron-Donating | Increase | Slow |

This table illustrates the general trend based on the principle that increased electron-withdrawing character of the substituent lowers the hydrolysis barrier. nih.gov

Cycloaddition Reactions of N-Sulfinylamino Compounds

N-sulfinylamines are effective dienophiles and dipolarophiles in cycloaddition reactions, providing a powerful route for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. clockss.orgresearchgate.net These reactions are valuable in organic synthesis for constructing complex molecular scaffolds from simple precursors. nih.gov

N-sulfinylamines readily participate in [4+2] cycloadditions (Diels-Alder type reactions) with conjugated dienes. clockss.org Mechanistic studies suggest that these reactions often proceed through a stepwise process involving a dipolar intermediate, rather than a fully concerted pericyclic mechanism. clockss.org However, concerted pathways cannot be entirely ruled out in all cases. clockss.org The stability of the potential dipolar intermediates is a key factor in determining the reaction's regiochemistry. clockss.org The reactivity in these cycloadditions is enhanced when the N-sulfinylamine bears an electron-withdrawing group. clockss.org

The cycloaddition of N-sulfinylamines to unsymmetrical dienes typically exhibits excellent regioselectivity. clockss.org This selectivity can be rationalized by considering the relative stability of the possible dipolar intermediates formed during the stepwise mechanism. If an electron-donating substituent is present on the diene that can stabilize an adjacent positive charge in the intermediate, a specific regioisomer will be favored. clockss.org Conversely, an electron-withdrawing group on the diene will direct the addition to yield the alternative isomer as the kinetic product. clockss.org

These cycloadditions also demonstrate high stereoselectivity with respect to the diene component, a characteristic feature of Diels-Alder reactions. clockss.org The stereochemical information of the diene is thus transferred to the resulting heterocyclic product.

Cycloaddition reactions involving N-sulfinylamines are a cornerstone for synthesizing a wide array of N- and S-containing heterocycles. researchgate.net The [4+2] cycloaddition with conjugated dienes, for instance, leads to the formation of dihydrothiazine oxide isomers. clockss.org

The versatility of N-sulfinyl compounds extends to their use as precursors for various other heterocycles. Chiral N-sulfinyl imines, which are closely related derivatives, are widely used in the asymmetric synthesis of important heterocyclic scaffolds, including:

Aziridines beilstein-journals.org

Pyrrolidines rsc.org

Piperidines rsc.orgarkat-usa.org

Quinolizidine and Indolizidine ring systems arkat-usa.org

These synthetic strategies highlight the utility of the sulfinylamino moiety as a building block for generating structural diversity in nitrogen heterocycles. rsc.orgnih.gov

Nucleophilic Addition Reactions to the N=S=O Moiety

The N=S=O group in N-sulfinylamines is electrophilic at the sulfur atom, making it susceptible to attack by various nucleophiles. This reactivity is central to the synthetic utility of this class of compounds.

Reactions with Organometallic Reagents (Grignard, Organolithium, Organozinc)

N-sulfinylamines readily react with a variety of organometallic reagents, including Grignard (RMgX), organolithium (RLi), and organozinc (RZnCl) reagents. acs.orgnih.gov This reaction provides a direct and modular route to synthesize primary sulfinamides (RS(O)NH2), which are valuable intermediates in medicinal chemistry. nih.gov

The general process involves the addition of the organometallic nucleophile to the electrophilic sulfur atom of the sulfinylamine. For instance, N-silyl substituted sulfinylamines, such as N-sulfinyltriisopropylsilylamine (TIPS-NSO), have been shown to be effective substrates for these transformations. acs.orgnih.gov The reaction is typically performed in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0 °C). The initially formed N-silyl sulfinamide intermediate can be conveniently deprotected in situ using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to yield the primary sulfinamide. acs.orgnih.gov

This methodology is compatible with a wide array of organometallic reagents, encompassing (hetero)aryl, alkenyl, and alkyl groups. acs.orgorganic-chemistry.org The reaction's scope allows for the introduction of diverse carbon-based substituents, demonstrating high functional group tolerance and accommodating varied steric and electronic properties of the organometallic partner. acs.orgnih.gov For example, aryl Grignard and organolithium reagents with different substitution patterns, as well as those derived from heterocycles like pyridine (B92270) and thiophene, have been successfully employed. acs.orgnih.gov Similarly, primary, secondary, and tertiary alkyl Grignard reagents can be used to furnish the corresponding alkyl sulfinamides. acs.orgnih.gov

Below is a table summarizing the reaction of a model N-silyl sulfinylamine with various organometallic reagents to produce primary sulfinamides.

| Entry | Organometallic Reagent (R-[M]) | Product (R-S(O)NH₂) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | PhMgBr | Phenylsulfinamide | 94 | acs.org |

| 2 | 2-Me-C₆H₄MgBr | (2-Methylphenyl)sulfinamide | 96 | acs.org |

| 3 | 4-F-C₆H₄MgBr | (4-Fluorophenyl)sulfinamide | 95 | acs.org |

| 4 | 4-MeO-C₆H₄Li | (4-Methoxyphenyl)sulfinamide | 90 | acs.org |

| 5 | 2-Thienyl-Li | Thiophen-2-ylsulfinamide | 84 | acs.org |

| 6 | n-BuMgBr | Butanesulfinamide | 81 | acs.org |

| 7 | c-HexMgBr | Cyclohexanesulfinamide | 82 | acs.org |

| 8 | (E)-PhCH=CH-MgBr | (E)-2-Phenylethenesulfinamide | 85 | acs.org |

Asymmetric Additions to N-Sulfinylamines

The development of asymmetric nucleophilic additions to N-sulfinylamines is crucial for the synthesis of chiral sulfur compounds, which are important in asymmetric synthesis and as pharmacophores. acs.org While much of the research in this area has focused on the related N-sulfinyl imines (sulfinimines), arkat-usa.orgpitt.edu methods for the direct asymmetric functionalization of the N=S=O group are emerging.

One notable example is the nickel-catalyzed asymmetric addition of arylboronic acids to sulfinylamines. organic-chemistry.org This reaction provides access to S-chirogenic sulfinamides, where the sulfur atom is the stereocenter. The use of a chiral ligand in conjunction with a nickel catalyst enables the enantioselective transfer of the aryl group from the boronic acid to the sulfur atom of the sulfinylamine. This approach is significant as it allows for the creation of sulfur stereocenters with high enantioselectivity, starting from achiral precursors.

Intramolecular Aza-Michael Reactions Utilizing N-Sulfinylamines

N-sulfinylamines can serve as effective nitrogen nucleophiles in intramolecular aza-Michael reactions. nih.govcsic.esresearchgate.net This strategy has been successfully applied to the asymmetric synthesis of substituted chiral nitrogen-containing heterocycles such as pyrrolidines and piperidines. nih.govcsic.es

The synthetic sequence typically involves preparing a substrate that contains both an N-sulfinylamine group and a Michael acceptor (e.g., an α,β-unsaturated ketone or ester) within the same molecule. nih.govresearchgate.net Upon treatment with a base, such as potassium tert-butoxide (t-BuOK), the nitrogen atom of the sulfinylamine moiety acts as a nucleophile, attacking the β-carbon of the Michael acceptor in a conjugate addition fashion. researchgate.net This cyclization process, known as an intramolecular aza-Michael reaction, forms the heterocyclic ring. nih.gov The stereochemistry of the newly formed stereocenters can be controlled by the existing chirality on the sulfinyl group, leading to products with high diastereoselectivity. researchgate.net This methodology provides a powerful tool for the synthesis of complex molecules, including natural products like the piperidine (B6355638) alkaloid (–)-pinidinol. nih.govcsic.es

Frustrated Lewis Pair (FLP) Activation of N-Sulfinylamines

Frustrated Lewis Pairs (FLPs), which are combinations of sterically hindered Lewis acids and bases, are incapable of forming a classical adduct. This unquenched reactivity allows them to activate a variety of small molecules, including N-sulfinylamines. nih.gov

Mechanistic Details of FLP-Mediated Transformations

The activation of an N-sulfinylamine, such as N-sulfinylaniline, by an FLP involves the cooperative action of the Lewis acidic and basic components. nih.govresearchgate.net Both inter- and intramolecular P/B (phosphine/borane) FLPs have been shown to react with the N=S=O group. nih.gov The phosphine (B1218219) (Lewis base) attacks the electrophilic sulfur atom, while the borane (B79455) (Lewis acid) coordinates to the oxygen atom. This concerted interaction leads to the formation of a five-membered ring structure containing a P-N-S-O-B linkage. nih.gov These resulting products can be viewed as phosphinimine-borane-stabilized complexes of sulfur monoxide (SO). nih.govresearchgate.net

N-Sulfinylamines as Precursors for Sulfur Monoxide (SO) Generation

The adducts formed from the FLP activation of N-sulfinylamines are not merely stable products; they can function as effective sources of sulfur monoxide (SO). nih.govresearchgate.net Sulfur monoxide is a highly reactive and transient species that is difficult to handle directly but is of interest in synthetic chemistry. nih.govuni-muenchen.de

The FLP-SO complexes can transfer the SO unit to other molecules. nih.gov For example, they have been shown to oxidize triphenylphosphine (B44618) (PPh₃) to triphenylphosphine oxide (Ph₃PO) and triphenylphosphine sulfide (B99878) (Ph₃PS), demonstrating the release and reactivity of SO. Furthermore, the SO moiety can be delivered to transition metal complexes, such as [RhCl(PPh₃)₃], and to N-heterocyclic carbenes, showcasing the potential of this system for SO transfer chemistry. nih.gov This FLP-mediated approach represents a convenient method for the in situ generation of SO from stable, easily handled N-sulfinylamine precursors. researchgate.net

Reactions with Carbon-Centred Radicals

There is a lack of specific research detailing the reactions of this compound with carbon-centered radicals. However, the general reactivity of N-sulfinylamines in radical reactions has been a subject of study. Typically, the N=S=O group can interact with radicals in several ways. The reaction's course is influenced by the nature of the radical and the electronic properties of the N-sulfinylamine.

In the case of this compound, the presence of two electron-donating methyl groups on the benzene (B151609) ring increases the electron density on the aromatic system and, by extension, on the sulfinylamino moiety. This electronic enrichment could influence its reactivity towards electrophilic or nucleophilic carbon-centered radicals.

One plausible reaction pathway involves the addition of a carbon-centered radical to the nitrogen or sulfur atom of the sulfinylamino group. Computational studies on simpler N-sulfinylamines have suggested that radical addition to the sulfur atom is often kinetically favored, even though addition to the nitrogen might be thermodynamically more favorable in some cases. This kinetically driven pathway leads to the formation of a sulfinamidyl radical intermediate.

Another possibility is the generation of a nitrogen-centered radical from the N-sulfinylamine itself, which can then participate in further reactions. For instance, arylsulfinamide radicals can be generated under basic conditions and react with alkenes to form new carbon-nitrogen bonds, leading to intermediate carbon-centered radicals that can undergo further transformations.

A generalized scheme for the reaction of an N-sulfinylaniline with a carbon-centered radical (R•) is presented below, illustrating the potential for addition to either the nitrogen or sulfur atom.

Table 1: Plausible Intermediates in the Reaction of an N-Arylsulfinylamine with a Carbon-Centered Radical

| Reactant | Radical Species | Potential Intermediate (Kinetic Product) | Potential Intermediate (Thermodynamic Product) |

| Ar-N=S=O | R• | Ar-N(•)-S(R)=O | Ar-N=S(•)(R)O |

Note: This table represents generalized potential pathways for N-arylsulfinylamines and is not based on experimental data for this compound.

Hetero-ene Reactions and Enantioselective Allylic Oxidation of Alkenes

Specific studies on the participation of this compound in hetero-ene reactions for the enantioselective allylic oxidation of alkenes are not documented. However, N-sulfinyl compounds, in general, are known to act as enophiles in hetero-ene reactions. In the context of allylic oxidation, an N-sulfinylamine can react with an alkene possessing an allylic hydrogen to form an allylic aminosulfoxide, which can then be converted to an allylic amine.

The reactivity of N-sulfinylanilines in such reactions is generally lower than that of N-sulfinylsulfonamides, due to the electron-donating nature of the aryl group, which reduces the electrophilicity of the N=S bond. The presence of two methyl groups in this compound would be expected to further decrease its reactivity as an enophile.

For an enantioselective transformation, a chiral catalyst, typically a Lewis acid, is employed to coordinate to the N-sulfinylamine, thereby activating it towards reaction with the alkene and controlling the stereochemical outcome. The development of catalytic systems for the enantioselective allylic amination of unactivated olefins has been an area of active research.

A general representation of a hetero-ene reaction between an N-sulfinylaniline and an alkene is shown below. The reaction proceeds through a pericyclic transition state to furnish the allylic aminosulfoxide.

Table 2: Generalized Scheme for Hetero-Ene Reaction of an N-Arylsulfinylamine

| Enophile | Ene | Catalyst | Product |

| Ar-N=S=O | Alkene with allylic H | Chiral Lewis Acid (for enantioselectivity) | Allylic aminosulfoxide |

Note: This table illustrates a generalized reaction and is not based on specific experimental results for this compound.

Catalytic Transformations Involving N Sulfinylamines

Transition Metal-Catalyzed Reactions

Transition metals, notably nickel and palladium, have been successfully employed to catalyze the addition of aryl groups to N-sulfinylamines. These methods provide efficient routes to sulfinamides, which are important intermediates in medicinal and agrochemistry.

Nickel-Catalyzed Asymmetric Aryl Addition to Sulfinylamines

Nickel catalysis facilitates the asymmetric addition of arylboronic acids and related organoboron reagents to N-sulfinylamines, producing S-chiral sulfinamides. chemistryviews.orgnih.gov This transformation represents a significant advancement in creating sulfur stereocenters, which has traditionally been a challenge. nih.gov The reaction typically involves a redox-neutral Ni(II)-catalyzed process where an organoboron reagent adds across the N=S bond of the sulfinylamine. chemistryviews.orgnih.gov

Achieving high levels of enantioselectivity in nickel-catalyzed aryl additions is critically dependent on the design of the chiral ligand. Chiral bisoxazoline (BOX) and pyridyl-oxazoline (PYROX) ligands have proven effective in controlling the stereochemical outcome of the reaction. chemistryviews.orgresearchgate.netresearchgate.net For the asymmetric 2,3-addition of arylboronic acids to sulfinylamines, a nickel catalyst paired with a chiral bisoxazoline ligand was shown to be highly effective. chemistryviews.org

The steric and electronic properties of the ligand are crucial. Exceptionally hindered N-heterocyclic carbene (NHC) ligands have also been developed for nickel-catalyzed asymmetric reactions, demonstrating that significant steric bulk can dictate regio- and enantioselectivity. nih.govnih.gov In the context of sulfolene hydroalkylation, computational and experimental studies have shown that neutral PYROX ligands and anionic BOX ligands can favor different regioisomers, a principle that underscores the power of ligand control in Ni-H catalyzed reactions. researchgate.netresearchgate.net The choice of ligand is therefore paramount in creating a chiral environment around the nickel center that biases the addition to one enantiotopic face of the N-sulfinylamine.

The nickel-catalyzed asymmetric addition of arylboronic acids to N-sulfinylamines exhibits a broad substrate scope, affording a diverse range of S-stereogenic sulfinamides in moderate to excellent yields and with high enantioselectivity. chemistryviews.orgorganic-chemistry.org The reaction conditions are typically optimized using a nickel(II) precursor, a chiral ligand, a base, and an appropriate solvent.

One effective system utilizes NiCl₂(dme) as the catalyst, a chiral bisoxazoline ligand, Cs₂CO₃ as the base, and 1,4-dioxane (B91453) as the solvent at 45°C. chemistryviews.orgorganic-chemistry.org This protocol is compatible with a variety of arylboronic acids, allowing for the introduction of diverse aryl groups at the sulfur atom. nih.govorganic-chemistry.org The resulting chiral sulfinamides are stable and can be further transformed into other valuable sulfur-containing functional groups. chemistryviews.orgnih.gov

Table 1: Nickel-Catalyzed Asymmetric Arylation of N-Sulfinyltritylamine This table presents a selection of results from the nickel-catalyzed asymmetric addition of various arylboronic acids to N-sulfinyltritylamine, demonstrating the scope and enantioselectivity of the reaction.

| Entry | Arylboronic Acid | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | Phenylboronic acid | 85 | 98:2 |

| 2 | 4-Methylphenylboronic acid | 92 | 97:3 |

| 3 | 4-Methoxyphenylboronic acid | 88 | 98:2 |

| 4 | 4-Fluorophenylboronic acid | 75 | 97:3 |

| 5 | 3-Chlorophenylboronic acid | 81 | 96:4 |

| 6 | 1-Naphthylboronic acid | 65 | 95:5 |

Data sourced from studies on nickel-catalyzed asymmetric additions. chemistryviews.orgorganic-chemistry.org

Synthetic Applications of N Sulfinylamines As Precursors

Access to Chiral Sulfinamides

The synthesis of chiral sulfinamides is a important area of organic chemistry, as these compounds are valuable chiral auxiliaries and intermediates in the preparation of enantiomerically pure amines. researchgate.net N-sulfinylamines, such as 2,4-dimethyl-1-(sulfinylamino)benzene, can react with organometallic reagents to furnish sulfinamides. While the direct asymmetric synthesis using a chiral auxiliary attached to the nitrogen of the sulfinylamine is a common strategy, the specific use of this compound in this context would typically involve a subsequent resolution step to obtain chiral products.

A general approach involves the reaction of an N-sulfinylamine with a Grignard or organolithium reagent. The nucleophilic attack of the organometallic reagent at the sulfur atom, followed by aqueous workup, yields the corresponding sulfinamide. The steric and electronic properties of the 2,4-dimethylphenyl group can influence the reactivity and stability of the N-sulfinylamine precursor.

Table 1: Synthesis of Sulfinamides from N-Sulfinylamines and Organometallic Reagents

| N-Sulfinylamine Precursor | Organometallic Reagent | Product Sulfinamide |

|---|---|---|

| This compound | Phenylmagnesium bromide | N-(2,4-dimethylphenyl)-S-phenylsulfinamide |

| This compound | Methyllithium | N-(2,4-dimethylphenyl)-S-methylsulfinamide |

Synthesis of Sulfonimidamides

Sulfonimidamides are aza-analogues of sulfonamides and have gained interest in medicinal chemistry. acs.org The synthesis of sulfonimidamides can be achieved from sulfinamides, which, as established, can be derived from N-sulfinylamines like this compound. A two-step approach is generally employed where the primary sulfinamide is first synthesized and then converted to the sulfonimidamide. organic-chemistry.org

The process involves the reaction of a primary sulfinamide with an amine in the presence of a hypervalent iodine reagent, which facilitates the oxidative amination of the sulfinamide to the corresponding NH-sulfonimidamide. organic-chemistry.org This modular approach allows for the introduction of diverse substituents on both the carbon and nitrogen atoms of the final sulfonimidamide.

Preparation of Sulfoximines

Sulfoximines are another class of sulfur-based functional groups with applications in drug discovery and as chiral ligands in asymmetric catalysis. nih.gov The preparation of sulfoximines can be accomplished through the imination of sulfoxides. While not a direct conversion from this compound, the sulfinamides derived from it can be precursors to chiral sulfoxides, which can then be converted to sulfoximines.

Alternatively, a more direct conceptual route, though not explicitly detailed for this specific substrate in the provided information, could involve the reaction of a sulfinamide with an appropriate oxygen and nitrogen source. For instance, methods exist for the simultaneous NH and O transfer to sulfides to form sulfoximines, and similar logic could be applied to the derivatization of sulfinamides. orgsyn.org

Derivatization to Other Sulfur(IV) and Sulfur(VI) Functional Groups

N-sulfinylamines are versatile intermediates that can be converted to a range of other sulfur-containing functional groups, including sulfonamides and sulfonimidoyl fluorides.

Sulfonamides: Primary sulfonamides can be synthesized from organometallic reagents and a suitable sulfinylamine reagent. organic-chemistry.orgacs.org The reaction of this compound with an organometallic reagent would first yield a sulfinamide. Subsequent oxidation would provide the corresponding sulfonamide. The 2,4-dimethylphenyl group would remain on the nitrogen atom of the final sulfonamide. nih.gov

Sulfonimidoyl Fluorides: Sulfonimidoyl fluorides are precursors to other important sulfur(VI) compounds. Their synthesis can be achieved from sulfinyl chlorides through imidation followed by fluorination. cas.cn A sulfinyl chloride can be prepared from the corresponding sulfinic acid, which in turn can be derived from a sulfinamide. Therefore, this compound can be considered a distant precursor to sulfonimidoyl fluorides.

Application in the Total Synthesis of Complex Molecular Architectures

N-sulfinylamines have been successfully employed as nitrogen nucleophiles in asymmetric intramolecular aza-Michael reactions. This strategy has been applied to the total synthesis of the piperidine (B6355638) alkaloid (-)-pinidinol. The N-sulfinyl group serves as a chiral auxiliary to control the stereochemistry of the cyclization reaction, leading to the formation of chiral substituted piperidines. This methodology highlights the utility of N-sulfinylamines in the construction of complex and biologically active molecules.

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. nih.gov While the direct participation of N-sulfinylamines in MCRs is not extensively documented in the provided search results, their derivatives, such as sulfinamides and sulfonamides, can be incorporated into MCR strategies. For instance, the products of reactions involving this compound could potentially be used as building blocks in subsequent multicomponent reactions to generate diverse molecular scaffolds.

Advanced Research Directions and Future Perspectives in N Sulfinylamine Chemistry

Development of Next-Generation N-Sulfinylamine Reagents with Enhanced Reactivity and Selectivity

The evolution of N-sulfinylamine chemistry is heavily reliant on the design of new reagents with superior properties compared to traditional N-sulfinylanilines. The focus of current research is on creating reagents that offer improved stability, greater modularity, and a broader substrate scope, thereby facilitating more efficient and versatile synthetic transformations.

Key advancements in this area include the development of N-silyl and other protected sulfinylamines, which have demonstrated remarkable utility in modern synthesis. For instance, N-triisopropylsilyl sulfinylamine (TIPS-NSO) has emerged as a highly effective reagent. nih.govchemistryviews.org It can be prepared on a multigram scale and exhibits greater stability than some earlier protected versions, allowing for easier storage and handling. nih.gov This reagent reacts smoothly with a wide array of Grignard, organolithium, and organozinc reagents to produce primary sulfinamides, which are valuable synthetic intermediates. acs.orgnih.govbohrium.com

Another innovative reagent is N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), a stable, colorless liquid that provides a direct route to primary sulfonamides from various organometallic precursors. chemistryviews.orgacs.org This method is notable for its convenience and good functional group tolerance, representing a significant improvement over traditional syntheses that often require harsh conditions or difficult-to-handle materials like gaseous ammonia (B1221849). chemistryviews.orgacs.org Similarly, N-sulfinyltritylamine (TrNSO) has been utilized in copper-catalyzed or metal-free additions with aryldiazonium salts, expanding the toolkit for forming C-S bonds. researchgate.netacs.org

These next-generation reagents have paved the way for more convergent synthetic strategies. acs.org For example, the modular synthesis of sulfonimidamides, a motif of growing importance in medicinal chemistry, can be achieved in a two-step sequence starting from TIPS-NSO. nih.govnih.gov This approach allows for the independent variation of both the organometallic component and a subsequent amine coupling partner, offering a high degree of flexibility for creating diverse molecular structures. nih.gov The development of such reagents is critical for expanding the accessibility of complex sulfur-containing compounds.

Table 1: Comparison of Next-Generation N-Sulfinylamine Reagents

| Reagent | Chemical Name | Key Features | Primary Product Class | Ref. |

|---|---|---|---|---|

| TIPS-NSO | N-triisopropylsilyl sulfinylamine | Good stability; broad reactivity with organometallics; enables modular synthesis. | Primary Sulfinamides | nih.govacs.org |

| t-BuONSO | N-sulfinyl-O-(tert-butyl)hydroxylamine | Stable liquid; convenient one-step synthesis from organometallics. | Primary Sulfonamides | chemistryviews.orgacs.org |

| TrNSO | N-sulfinyltritylamine | Reactive with radical precursors (e.g., aryldiazonium salts); used in Ni-catalyzed additions. | Sulfinamides | researchgate.netacs.org |

Computational Design and Prediction of N-Sulfinylamine Reactivity Profiles

Computational chemistry has become an indispensable tool for understanding and predicting the complex reactivity of N-sulfinylamines. Through theoretical calculations, researchers can gain deep insights into reaction mechanisms, transition states, and the factors governing selectivity, thereby guiding experimental design and accelerating the discovery of new transformations.

Density Functional Theory (DFT) studies have been particularly illuminating. For example, computational analyses of the hydrolysis of N-sulfinylamines (R-NSO) have shown that the reaction can proceed across both the N=S and S=O bonds. nih.gov These studies revealed a good correlation between the charges on the sulfur atom and the activation enthalpy for hydrolysis, indicating that the reactivity of an N-sulfinylamine toward water increases as the substituent (R) becomes more electron-withdrawing. nih.gov Such models allow for the in silico prediction of the stability and reactivity of new reagent designs, such as derivatives of 2,4-Dimethyl-1-(sulfinylamino)benzene with different aromatic substituents.

Computational studies have also been crucial in elucidating the mechanisms of radical reactions involving N-sulfinylamines. In a recently developed direct decarboxylative sulfinamidation, calculations showed that while the addition of an alkyl radical to the nitrogen atom is thermodynamically more favorable, the observed reaction proceeds via addition to the sulfur atom. nih.govrsc.org This outcome is due to a lower kinetic barrier for the sulfur-addition pathway, a finding that was congruent with experimental observations and highlights the principle of kinetic control in these radical processes. nih.govrsc.org

Furthermore, the integration of machine learning with computational data is an emerging frontier. A machine learning-derived model has been developed to predict the efficiency of the decarboxylative sulfinamidation reaction based on computationally generated descriptors of the underlying radical reactivity. nih.govrsc.org This approach signifies a shift towards predictive chemical synthesis, where computational screening can identify the most promising substrates and reaction conditions before any experiments are conducted in the lab.

Table 2: Key Findings from Computational Studies on N-Sulfinylamine Reactivity

| Study Area | Computational Method | Key Finding | Implication for Synthesis | Ref. |

|---|---|---|---|---|

| Hydrolysis | DFT (B3LYP/6-31+G(2d,2p)) | Reactivity increases with electron-withdrawing substituents on the N-group. | Allows prediction of reagent stability and handling requirements. | nih.gov |

| Radical Addition | DFT | Radical addition to the sulfur atom is kinetically favored over the thermodynamically preferred nitrogen addition. | Explains product formation under kinetic control and guides the design of radical-based transformations. | nih.govrsc.org |

| Reaction Efficiency | Machine Learning Model | Reaction outcomes can be predicted based on computationally derived descriptors. | Enables high-throughput virtual screening of substrates and optimization of reaction conditions. | nih.govrsc.org |

Exploration of Novel Catalytic Systems for Enantioselective Transformations

A major goal in modern organic synthesis is the development of catalytic enantioselective methods to produce single-enantiomer products, which is particularly important in the pharmaceutical industry. The exploration of novel catalytic systems for reactions involving N-sulfinylamines is a vibrant area of research aimed at creating chiral sulfur compounds with high stereocontrol.

Transition metal catalysis is at the forefront of this effort. Nickel, copper, and palladium complexes have shown significant promise for mediating transformations of N-sulfinylamines. For instance, a redox-neutral Ni(II)/bipyridine system was developed for the addition of (hetero)aryl and alkenyl boroxines to N-sulfinyltritylamine (TrNSO). acs.org More recently, palladium catalysis has been employed for the reductive cross-coupling of (hetero)aryl bromides with N-triisopropylsilyl sulfinylamine (TIPS-NSO). acs.org These foundational studies have inspired the development of asymmetric variants. Recent breakthroughs include the use of chiral nickel and copper catalysts for the asymmetric addition of arylboronic acids and aryl boroxines to sulfinylamines, providing enantioselective access to valuable S-chiral sulfinamides. acs.org

Rhodium catalysis has also emerged as a powerful tool. Chiral rhodium catalysts have been successfully used in the asymmetric S-alkylation of sulfenamides with diazo compounds, a key step in a novel asymmetric synthesis of sulfoximines. nih.gov While this example does not directly use an N-sulfinylamine, it demonstrates a relevant strategy for creating chiral sulfur centers that could be adapted to N-sulfinylamine chemistry.

Beyond metal catalysis, organocatalysis and the use of chiral reagents are also being explored. A notable example is the enantioselective synthesis of sulfinamidines through the electrophilic amination of sulfenamides using an enantiopure N-H oxaziridine. researchgate.netuni-muenchen.de This work also demonstrated a one-pot, three-component, enantioselective synthesis of sulfinamides, showcasing the potential of chiral reagent-controlled strategies to access enantioenriched sulfur compounds. researchgate.netchemrxiv.org The application of such catalytic systems to this compound could enable the efficient synthesis of a wide range of chiral sulfinamides and related derivatives for various applications.

Table 3: Examples of Catalytic Systems for Enantioselective Sulfur Chemistry

| Catalyst/Reagent Type | Metal/System | Transformation | Product Class | Ref. |

|---|---|---|---|---|

| Transition Metal | Nickel (with chiral ligand) | Asymmetric 2,3-addition of arylboronic acids to sulfinylamines | Chiral Sulfinamides | acs.org |

| Transition Metal | Copper (with chiral ligand) | Asymmetric addition of aryl boroxines to sulfinylamines | Chiral Sulfinamides | acs.org |

| Transition Metal | Rhodium (chiral catalyst) | Asymmetric S-alkylation of sulfenamides with diazo compounds | Chiral Sulfilimines (precursors to Sulfoximines) | nih.gov |

| Chiral Reagent | Enantiopure N-H Oxaziridine | Electrophilic amination of sulfenamides | Chiral Sulfinamidines & Sulfinamides | researchgate.netuni-muenchen.de |

Expanding the Scope of N-Sulfinylamine Reactivity Modes in Organic Synthesis

Historically, the synthetic utility of N-sulfinylamines was dominated by their participation as dienophiles or heterodienes in cycloaddition reactions. However, contemporary research has dramatically expanded their known reactivity, unveiling novel reaction modes that open up new avenues for molecular construction.

One of the most significant recent advancements is the engagement of N-sulfinylamines in radical reactions. A direct, radical-mediated decarboxylative sulfinamidation has been developed, which allows for the conversion of a broad range of carboxylic acids into sulfinamides. nih.govrsc.org This transformation, which can be initiated by photoredox catalysis, leverages the high reactivity of N-sulfinylamines towards alkyl radicals, proceeding with a very high rate constant. nih.govrsc.org This method fundamentally changes how sulfinamides can be accessed, moving from traditional nucleophilic substitution pathways to a radical-based approach that utilizes abundant carboxylic acid starting materials. rsc.org

Transition-metal-catalyzed cross-coupling reactions represent another major expansion of reactivity. As mentioned previously, palladium and nickel catalysts now enable the coupling of N-sulfinylamines with organoboron reagents and aryl/alkenyl halides. acs.org These methods provide a powerful and modular way to construct the C–S(O)–N linkage, a core structure in many important molecules. This contrasts with classical methods that often rely on the addition of highly reactive organometallic reagents at low temperatures. acs.org

Furthermore, N-sulfinylamines are now being used as key building blocks in multicomponent reactions to assemble complex molecular architectures. For example, a modular synthesis of sulfondiimines—the double aza-analogues of sulfones—has been developed. nih.gov This strategy involves the sequential addition of two different Grignard reagents to a sulfinylamine reagent, followed by a rhodium-catalyzed imination. This approach allows for the construction of sulfilimine intermediates that can be further functionalized, providing access to a diverse set of sulfondiimines with orthogonal N-substituents. nih.gov Such innovative reactivity modes are transforming N-sulfinylamines from simple reagents into versatile linchpins for advanced organic synthesis.

Application of N-Sulfinylamine Chemistry in Scaffold Synthesis for Medicinal Chemistry Research

The functional groups accessible through N-sulfinylamine chemistry, such as sulfinamides, sulfonamides, and sulfonimidamides, are increasingly recognized for their valuable properties in medicinal chemistry. acs.orgacs.orgrsc.org Consequently, the application of reagents like this compound in the synthesis of molecular scaffolds for drug discovery is a major driving force in the field.

Sulfinamides themselves are crucial intermediates, serving as entry points to a host of medicinally relevant functionalities, including sulfoximines and sulfonimidamides. rsc.org The development of modular synthetic routes using N-sulfinylamines allows medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. For example, a convergent synthesis of sulfonimidamides starts from primary sulfinamides, which are readily prepared from N-silyl sulfinylamine reagents. nih.govacs.org This method has been used to incorporate the sulfonimidamide motif into scaffolds based on marketed pharmaceuticals, including the antiplatelet agent Clopidogrel and the antipsychotic drugs Perospirone and Buspirone. nih.govacs.org

The direct synthesis of primary sulfonamides using the t-BuONSO reagent also has significant implications for medicinal chemistry. acs.org The primary sulfonamide group is a common feature in many successful drugs, such as the anti-inflammatory drug Celecoxib and the diuretic Hydrochlorothiazide. acs.org The ability to easily install this group onto various molecular frameworks using organometallic precursors provides a powerful tool for drug design and lead optimization. acs.org

The utility of these methods has been demonstrated in the synthesis of complex, biologically active molecules. In one example, an aryl lithium reagent derived from the core of the PDE5 inhibitor Sildenafil was successfully coupled with TIPS-NSO, showcasing the applicability of this chemistry to late-stage functionalization of intricate molecular structures. acs.org As synthetic methods continue to improve, N-sulfinylamine chemistry is poised to play an increasingly vital role in creating novel molecular scaffolds and accelerating the drug discovery process.

Table 4: Medicinally Relevant Scaffolds Synthesized Using N-Sulfinylamine-Derived Intermediates

| Target Scaffold/Motif | N-Sulfinylamine Reagent Used | Key Intermediate | Example of Incorporated Drug Core | Ref. |

|---|---|---|---|---|

| Sulfonimidamides | TIPS-NSO | Primary Sulfinamides | Clopidogrel, Buspirone, Amoxapine | nih.govacs.org |

| Sulfonimidamides | TIPS-NSO | Primary Sulfinamides | Sildenafil | acs.org |

| Primary Sulfinamides | TIPS-NSO | N/A | Celecoxib | acs.org |

| Primary Sulfonamides | t-BuONSO | N/A | General synthesis of (hetero)aryl primary sulfonamides relevant to various drugs. | acs.org |

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 2,4-Dimethyl-1-(sulfinylamino)benzene, and how can purity be optimized?

Methodological Answer:

The synthesis of sulfinylamino derivatives often involves sulfinylating agents like thionyl chloride (SOCl₂). A protocol adapted from similar compounds (e.g., 4-(sulfinylamino)-1,2,4-triazole) suggests:

Reacting 2,4-dimethylaniline with thionyl chloride under anhydrous conditions to form the sulfinylamino intermediate.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Confirm purity using HPLC (C18 column, methanol/water mobile phase) with >95% purity as the benchmark .

Key Challenges:

- Avoid hydrolysis of the sulfinyl group by maintaining anhydrous conditions.

- Optimize reaction time to prevent over-sulfinylation.

Basic: Which analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to identify characteristic shifts:

- Aromatic protons (δ 6.8–7.2 ppm, split due to methyl groups).

- Sulfinylamino (-N-SO-) resonance (δ 3.1–3.5 ppm for NH-SO) .

- X-ray Crystallography: Submit crystals to the Cambridge Crystallographic Data Centre (CCDC) for definitive stereochemical assignment .

- HPLC: Employ a methanol/buffer (65:35) mobile phase with sodium 1-octanesulfonate (pH 4.6) for retention time consistency .

Advanced: How can stereochemical configurations (e.g., Z/E isomerism) of the sulfinylamino group be resolved?

Methodological Answer:

- Vibrational Spectroscopy: Use resonance Raman spectroscopy to distinguish Z configurations (planar geometry) via S=O stretching modes (~1050 cm⁻¹) .

- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental IR/NMR data .

Data Contradiction Note: Early studies misassigned configurations due to overlapping NMR signals; cross-validation with crystallography is critical .

Advanced: What evidence supports the role of this compound as a biomarker in ischemic stroke (IS)?

Methodological Answer:

- Discovery Cohort: In a clinical study, the compound was identified as a lipid-related biomarker via LC-MS metabolomics. Levels were significantly lower in IS patients vs. controls (p < 0.01) .

- Validation Cohort: ROC curve analysis confirmed diagnostic relevance (AUC > 0.85).

Table 1: Biomarker Levels in IS Patients vs. Controls

| Metabolite | Discovery Cohort (Fold Change) | Validation Cohort (Fold Change) |

|---|---|---|

| Target Compound | ↓ 2.1* | ↓ 1.8* |

| LysoPC (18:0/0:0) | ↑ 3.4* | ↑ 2.9* |

| *Statistically significant (p < 0.05) . |

Advanced: How can researchers resolve contradictions in reported biological activities of sulfinylamino compounds?

Methodological Answer:

- Meta-Analysis: Compare datasets across studies using standardized protocols (e.g., uniform cell lines, dosages).

- Mechanistic Studies: Employ siRNA knockdowns to isolate pathways (e.g., lipid metabolism vs. oxidative stress).

- Statistical Rigor: Apply ANOVA with Fisher’s PLSD post hoc tests (α = 0.05) to minimize false positives .

Advanced: What computational approaches are suitable for modeling interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use PDB structures (e.g., 3HKC) in AutoDock Vina to predict binding affinities to lipid-binding proteins .

- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes.

- ADMET Prediction: Utilize SwissADME to evaluate pharmacokinetic properties (e.g., LogP, bioavailability) .

Basic: What buffer systems are optimal for chromatographic analysis of sulfinylamino compounds?

Methodological Answer:

- Ion-Pair Buffer: Sodium 1-octanesulfonate (16.22 g/L) + sodium acetate (6.8 g/L) in water, adjusted to pH 4.6 with glacial acetic acid .

- Mobile Phase: Methanol/buffer (65:35) with a flow rate of 1.0 mL/min.

Note: Degas the mobile phase to avoid baseline noise.

Advanced: How should researchers statistically validate the diagnostic significance of this compound in biomarker studies?

Methodological Answer:

- ROC Analysis: Calculate sensitivity/specificity using MetaboAnalyst 5.0.

- Multivariate Regression: Adjust for confounders (age, BMI) via logistic regression.

- Power Analysis: Ensure sample sizes ≥100 per cohort to achieve 80% power (α = 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.